molecular formula C21H23FN4O B2443169 (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2034308-27-3

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Katalognummer: B2443169
CAS-Nummer: 2034308-27-3
Molekulargewicht: 366.44
InChI-Schlüssel: HMPVGAHWJQFOEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 6,7-dihydro-5h-cyclopenta[b]pyridine derivatives, have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .

Mode of Action

It’s known that the efficacy of similar compounds correlates well with their structures . The heteroatoms and conjugated bonds might offer the electron lone pair and form a coordinate bond with vacant d-orbital on the target interface (i.e., chemisorption) .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involved in glucose metabolism (hypoglycemic activity), calcium ion transport (calcium channel antagonism), and cell signaling (protein kinase fgfr1 inhibition) .

Pharmacokinetics

The adsorption of similar compounds on the target interface follows the langmuir isotherm model, including physisorption and chemisorption . This suggests that the compound may have good bioavailability.

Result of Action

Similar compounds have been found to exhibit a wide spectrum of biological activity, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the protective layer formed by similar compounds is influenced by factors such as the electron density, the molecular structure of various efficient groups, the charge of the target surface, and the medium temperature .

Biologische Aktivität

The compound (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone , also known as a pyridazinone derivative, exhibits significant biological activity that has garnered attention in various fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N6O3C_{22}H_{22}N_{6}O_{3} with a molecular weight of approximately 418.457 g/mol. The structure includes a piperazine ring and a cyclopentadiene derivative, which contribute to its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Starting from readily available precursors, cyclization reactions are performed to form the core structure.
  • Substitution Reactions : The introduction of functional groups such as fluorophenyl is achieved through nucleophilic substitution techniques.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is often used to purify the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazinone derivatives. For instance, compounds similar to our target have shown promising results in inhibiting cancer cell proliferation:

  • Cytotoxicity Studies : Research demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including human pancreatic and gastric cancer cells. For example, a related compound displayed an IC50 value of 27.05 µM against L929 cells, indicating significant anti-proliferative activity .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes:

  • Monoamine Oxidase Inhibition : A study indicated that pyridazinone derivatives can act as potent inhibitors of monoamine oxidase (MAO), with one derivative showing an IC50 value as low as 0.013 µM for MAO-B . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

The biological activity is believed to be mediated through interactions with various molecular targets:

  • Protein Kinases : The compound may inhibit key protein kinases involved in cell signaling pathways, which are crucial for cancer progression and other diseases.
  • Apoptosis Induction : Evidence suggests that derivatives can induce apoptosis in cancer cells through caspase-dependent pathways .

Case Studies

  • Study on Anticancer Activity : A study involving several pyridazinone derivatives demonstrated their effectiveness in inhibiting cell growth in various cancer types. The results indicated that these compounds could serve as lead candidates for further drug development .
  • Evaluation of Enzyme Inhibition : Another investigation focused on the enzyme inhibitory properties of related compounds, revealing significant inhibition rates that suggest potential therapeutic implications for conditions like depression and anxiety disorders .

Data Summary Table

PropertyValue
Molecular FormulaC22H22N6O3
Molecular Weight418.457 g/mol
IC50 for Cancer Cell Lines27.05 µM (L929)
MAO-B Inhibition IC500.013 µM

Eigenschaften

IUPAC Name

[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c22-17-6-4-16(5-7-17)21(8-9-21)20(27)26-12-10-25(11-13-26)19-14-15-2-1-3-18(15)23-24-19/h4-7,14H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPVGAHWJQFOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.